

Characterization of 5-Hydroxyisophthalonitrile: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxyisophthalonitrile

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Abstract

5-Hydroxyisophthalonitrile, also known by its IUPAC name 5-hydroxybenzene-1,3-dicarbonitrile, is an aromatic organic compound with the chemical formula $C_8H_4N_2O$. Its structure, featuring a hydroxyl group and two nitrile groups on a benzene ring, makes it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and high-performance polymers. This technical guide provides a summary of its known properties and reactivity. It is important to note that a complete set of experimentally determined spectroscopic data (1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry) is not readily available in peer-reviewed scientific literature.

Physicochemical Properties

Commercially available information and chemical databases provide the following physical and chemical properties for **5-hydroxyisophthalonitrile**.

Property	Value
CAS Number	79370-78-8
Molecular Formula	C ₈ H ₄ N ₂ O
Molecular Weight	144.13 g/mol
Appearance	White to off-white or light yellow crystalline powder
Melting Point	Approximately 266 °C
Solubility	Low solubility in water; soluble in organic solvents like ethanol and dimethylformamide ^[1]

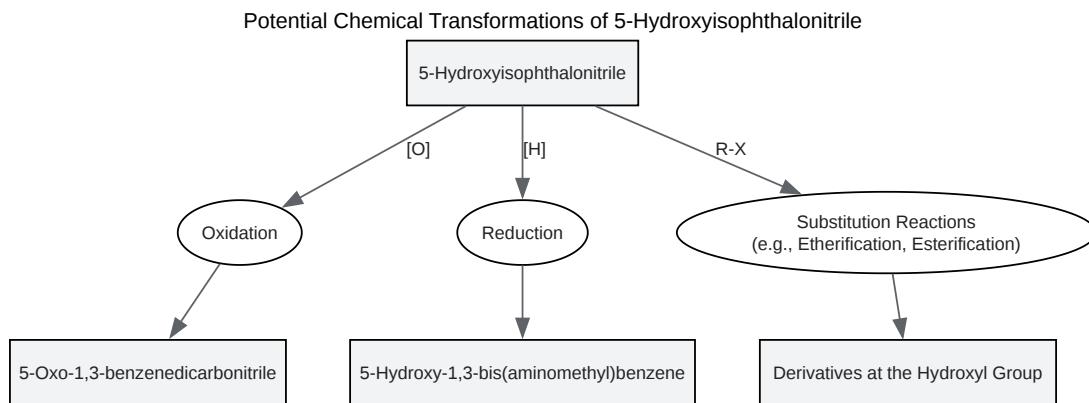
Synthesis and Reactivity

General Synthesis Pathways

While detailed, validated experimental protocols are not publicly available, general synthetic routes to **5-hydroxyisophthalonitrile** have been described. A common approach involves the hydroxylation of isophthalonitrile. This can be achieved through direct hydroxylation using suitable oxidizing agents or by reacting isophthalonitrile with hydroxylating agents like hydrogen peroxide in the presence of a catalyst. Another potential route starts from phenol, which undergoes a cyanation reaction followed by a hydroxylation step^[1].

Chemical Reactivity

The unique arrangement of the hydroxyl and nitrile functional groups on the aromatic ring imparts a versatile reactivity profile to **5-hydroxyisophthalonitrile**, making it a useful building block in organic synthesis.



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Caption: Key reaction pathways of **5-hydroxyisophthalonitrile**.

The key reactive sites of **5-hydroxyisophthalonitrile** are the hydroxyl group and the two nitrile functionalities:

- Oxidation: The phenolic hydroxyl group can be oxidized to a carbonyl group, yielding 5-oxo-1,3-benzenedicarbonitrile.
- Reduction: The nitrile groups are susceptible to reduction to primary amines using strong reducing agents such as lithium aluminum hydride.
- Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, such as etherification or esterification, allowing for the synthesis of a variety of derivatives. The electron-withdrawing nature of the nitrile groups influences the reactivity of the aromatic ring in electrophilic and nucleophilic aromatic substitution reactions.

Spectroscopic Data for Characterization

A comprehensive and verified set of experimental spectroscopic data for **5-hydroxyisophthalonitrile** is not available in the public domain based on a thorough literature search. For unambiguous structure confirmation and purity assessment, it is imperative for researchers to acquire and report this data upon synthesis. The expected characteristic signals are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum of **5-hydroxyisophthalonitrile** in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic protons would likely appear as multiplets or distinct singlets/doublets in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants being dependent on the electronic environment. The hydroxyl proton would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. It is expected to show distinct signals for the two nitrile carbons, the carbon atom bearing the hydroxyl group, and the other aromatic carbons. The chemical shifts of the nitrile carbons are typically found in the region of δ 115-125 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **5-hydroxyisophthalonitrile** should exhibit characteristic absorption bands for the functional groups present:

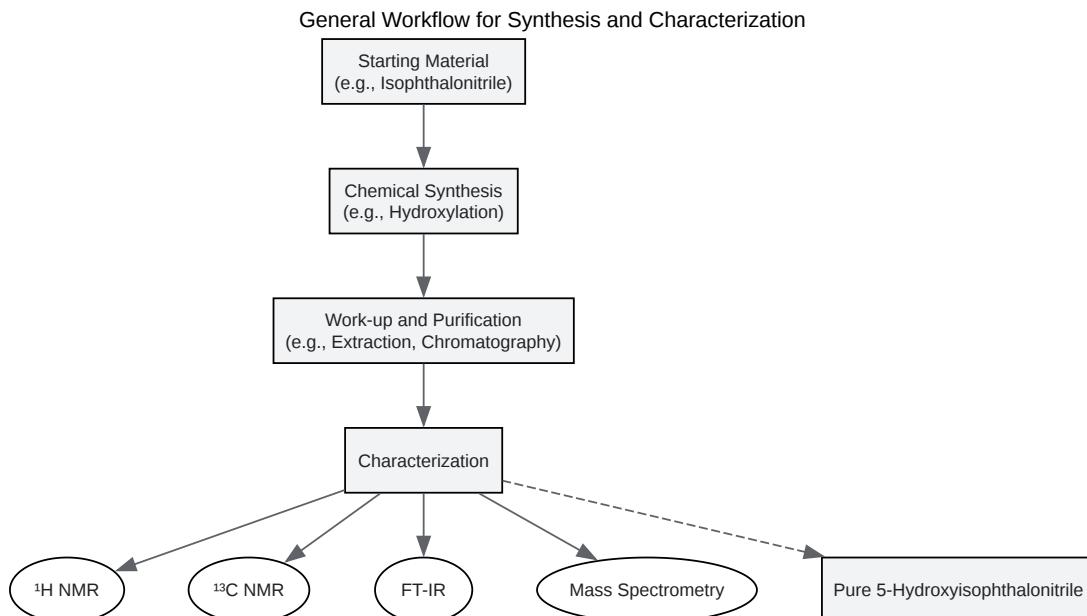
- A broad O-H stretching band for the hydroxyl group, typically in the range of 3200-3600 cm^{-1} .
- A sharp C≡N stretching band for the nitrile groups, usually appearing around 2220-2260 cm^{-1} .
- C=C stretching bands for the aromatic ring in the region of 1450-1600 cm^{-1} .
- A C-O stretching band for the phenolic group, typically between 1200-1300 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound. For **5-hydroxyisophthalonitrile** ($C_8H_4N_2O$), the expected exact mass of the molecular ion $[M]^+$ is approximately 144.03 g/mol. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and purification of **5-hydroxyisophthalonitrile** are not currently available in peer-reviewed literature. Researchers planning to synthesize this compound would need to develop and optimize a procedure, likely based on the general methods of isophthalonitrile hydroxylation or cyanation of a phenol derivative. A general workflow for the synthesis and characterization is proposed below.



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References

- 1. chembk.com [chembk.com]
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